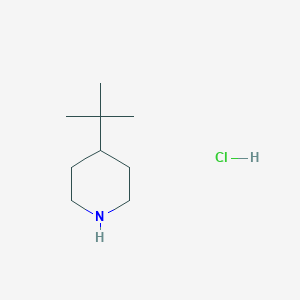

4-(Tert-butyl)piperidine hydrochloride

Beschreibung

Contextualization within Piperidine (B6355638) Chemistry and Derivatives

To fully appreciate the role of 4-(tert-butyl)piperidine hydrochloride in research, it is essential to understand the context of its core components: the piperidine ring, the tert-butyl substituent, and the hydrochloride salt form.

Significance of Piperidine Ring Systems in Chemical and Biological Sciences

The piperidine ring is a ubiquitous structural motif found in a vast array of natural products, alkaloids, and synthetic pharmaceuticals. nih.govwikipedia.org It is one of the most important heterocyclic systems in drug discovery, with piperidine-containing compounds representing more than twenty classes of pharmaceuticals, including analgesics, antipsychotics, antihistamines, and anticancer agents. nih.govresearchgate.netencyclopedia.pub The prevalence of this scaffold is due to its ability to serve as a versatile pharmacophore, capable of engaging in various biological interactions. The nitrogen atom within the ring can act as a hydrogen bond acceptor or can be protonated at physiological pH, allowing for ionic interactions with biological targets. wisdomlib.org The chair-like conformation of the piperidine ring also provides a three-dimensional structure that can be strategically modified to achieve specific spatial arrangements for optimal receptor binding. wisdomlib.org

Role of the Tert-butyl Substituent in Molecular Design

The tert-butyl group, with its chemical formula -C(CH₃)₃, is a large and sterically demanding substituent that significantly influences the properties of a molecule. researchgate.netwikipedia.org In molecular design, it is often incorporated for several strategic reasons:

Steric Hindrance : Its bulkiness can shield adjacent functional groups from unwanted chemical reactions or enzymatic degradation, thereby increasing the metabolic stability of a drug candidate. This is often referred to as the "tert-butyl effect." researchgate.netwikipedia.org

Lipophilicity : The tert-butyl group is highly lipophilic (fat-soluble), which can enhance a molecule's ability to cross cell membranes. However, its high lipophilicity can sometimes be a drawback, and medicinal chemists often seek to balance this property. acs.orgnih.gov

Conformational Lock : By introducing a large group like tert-butyl, chemists can restrict the rotational freedom of the piperidine ring, locking it into a preferred conformation. This can lead to higher binding affinity and selectivity for a specific biological target.

Exploration of Binding Pockets : The size of the tert-butyl group allows it to fill and interact with larger hydrophobic pockets in enzymes and receptors, which can be crucial for achieving potent biological activity.

While the tert-butyl group offers these advantages, its susceptibility to metabolism by certain enzymes can sometimes be a concern in drug development. researchgate.net

Importance of Hydrochloride Salts in Research and Applications

Many organic compounds containing amine functional groups, like piperidine, are formulated as hydrochloride salts. wikipedia.org This practice is widespread in both academic research and the pharmaceutical industry for several critical reasons. pharmaoffer.comwisdomlib.org The reaction of the basic amine with hydrochloric acid forms a salt, which typically results in a crystalline solid that is easier to handle, purify, and store than its free base counterpart, which may be an oil or a less stable solid. pharmainfonepal.com

Key advantages of using the hydrochloride salt form include:

Enhanced Stability : The salt form protects the reactive amine group from oxidative degradation, leading to a longer shelf-life. wikipedia.orgpharmainfonepal.com

Improved Solubility : Hydrochloride salts are generally more soluble in water and other polar protic solvents compared to the free base. pharmaoffer.comwisdomlib.orgsilicon.fr This is particularly important in pharmaceutical formulations, as improved solubility often leads to better dissolution in gastrointestinal fluids and, consequently, enhanced bioavailability. pharmainfonepal.comsilicon.fr

Predictable Dissolution Profile : The salt form can provide a more consistent and predictable dissolution rate, which is crucial for achieving reliable pharmacokinetic profiles. pharmainfonepal.com

Manufacturing Convenience : The formation of hydrochloride salts is a straightforward and well-established process in chemical manufacturing. pharmainfonepal.com

Research Landscape and Emerging Trends

This compound is primarily utilized as an intermediate in the synthesis of more complex molecules. Its derivatives are being explored in various scientific disciplines, reflecting the versatility of the piperidine scaffold.

Current Areas of Investigation Involving this compound and its Derivatives

Current research leverages 4-(tert-butyl)piperidine and its derivatives as key building blocks for novel compounds with potential therapeutic applications. For instance, the synthesis of piperidine diamine derivatives has been investigated for the development of factor Xa inhibitors, which are a class of anticoagulants. nih.gov Furthermore, derivatives are being synthesized and tested for their ability to act as agonists for G-protein coupled receptors like GPR119, a target for the treatment of type-2 diabetes. nih.gov The tert-butyl piperidine moiety is also a component in the design of multi-target ligands, such as those that simultaneously act as histamine (B1213489) H3 receptor antagonists and cholinesterase inhibitors, which could have applications in treating neurodegenerative diseases like Alzheimer's. nih.gov Another area of investigation includes its use in the synthesis of precursors for fentanyl analogues, such as tert-butyl 4-(phenylamino)piperidine-1-carboxylate (1-boc-4-AP), which highlights its relevance in forensic and regulatory science. un.org

Interactive Data Table: Research Applications of 4-(Tert-butyl)piperidine Derivatives

| Research Area | Target/Application | Example Derivative Class |

| Anticoagulants | Factor Xa Inhibition | Piperidine Diamines |

| Diabetes | GPR119 Agonists | 1,2,3-Triazolo Piperidine Carboxylates |

| Neurodegenerative Disease | Histamine H3R Antagonists / Cholinesterase Inhibitors | 4-Oxypiperidine Ethers |

| Opioid Synthesis | Fentanyl Precursors | N-Substituted Piperidines |

Interdisciplinary Research Connections (e.g., Medicinal Chemistry, Materials Science)

The application of this compound and its derivatives extends beyond a single field, demonstrating significant interdisciplinary connections.

Medicinal Chemistry : This is the most prominent area of application. The compound serves as a starting material for constructing libraries of novel molecules that are screened for biological activity against a wide range of diseases, including cancer, infectious diseases, and central nervous system disorders. researchgate.netencyclopedia.pubnbinno.com The structural features of the tert-butylated piperidine ring are exploited to fine-tune the pharmacological properties of new chemical entities. nih.govencyclopedia.pub

Chemical Synthesis : In organic chemistry, the compound is a tool for creating complex molecular architectures. The piperidine ring can be a scaffold upon which other chemical moieties are built, leading to the development of new synthetic methodologies and the discovery of novel compounds. nih.govnbinno.com

The ongoing exploration of this compound and its derivatives continues to bridge these scientific disciplines, driving innovation in both drug discovery and the creation of novel materials.

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

4-tert-butylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N.ClH/c1-9(2,3)8-4-6-10-7-5-8;/h8,10H,4-7H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWQQDIHTYQYXDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30383313 | |

| Record name | 4-tert-butylpiperidine Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69682-13-9 | |

| Record name | 4-tert-butylpiperidine Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-tert-butylpiperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations

Strategic Approaches to the Synthesis of 4-(Tert-butyl)piperidine Hydrochloride and Precursors

The synthesis of this compound is a multi-step process that relies on the strategic construction of the piperidine (B6355638) core and the precise introduction of the tert-butyl substituent. The methodologies employed are designed to ensure high yields and purity, often involving the use of protecting groups to manage the reactivity of the piperidine nitrogen during various chemical transformations.

Multi-Step Synthesis Pathways and Optimization Strategies

The formation of the 4-substituted piperidine ring system in this context is predominantly achieved through the catalytic hydrogenation of the corresponding pyridine (B92270) derivative. researchgate.net The precursor, 4-tert-butylpyridine (B128874), is reduced to saturate the aromatic ring, yielding 4-(tert-butyl)piperidine. This transformation is a key step in many industrial syntheses. researchgate.net

Catalytic hydrogenation is a widely used reaction for converting aromatic heterocycles into their saturated counterparts. chemie-brunschwig.ch The choice of catalyst is crucial for the efficiency of the reaction. Precious metal catalysts, such as rhodium on carbon (Rh/C), palladium on carbon (Pd/C), or platinum on carbon (Pt/C), are often employed. researchgate.net For instance, the heterogeneous catalytic hydrogenation of 4-(4-fluorobenzyl)pyridine, a structurally related compound, has been shown to be effective with these catalysts. researchgate.net The reaction conditions, including solvent, temperature, and hydrogen pressure, are optimized to ensure complete conversion and high selectivity. researchgate.netgoogle.com In some cases, the hydrogenation of hydroxypyridines is facilitated by conversion to an ester form to stabilize the enol tautomer prior to reduction. google.com

| Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Key Feature |

| Rh/C | Various | Ambient to elevated | Atmospheric to high | High activity for pyridine ring saturation. researchgate.net |

| Pd/C | Various | Ambient to elevated | Atmospheric to high | High activity and commonly used in industry. researchgate.net |

| Pt/C | Various | Ambient to elevated | Atmospheric to high | Shows high activity for hydrogenation. researchgate.net |

| Platinum(IV) oxide (PtO₂) | Acetic Anhydride | 40 | 1 | Used for hydroxypyridine hydrogenation after acylation. google.com |

This table presents common catalysts and general conditions for the hydrogenation of pyridine derivatives to form piperidine rings.

The introduction of the bulky tert-butyl group at the 4-position of the pyridine ring is a critical step in the synthesis of the precursor, 4-tert-butylpyridine. Direct alkylation of the pyridine ring can be challenging due to the ring's electron-deficient nature.

One established method involves the reaction of 4-picoline (4-methylpyridine) with a strong organometallic base like tert-butyl lithium. orgsyn.org This approach utilizes the reactivity of the methyl group to facilitate the introduction of the tert-butyl substituent. Another strategy involves the reaction of pyridine N-oxides with Grignard reagents, which can introduce alkyl or aryl groups onto the ring with high yields. rsc.org For example, tert-butylmagnesium chloride can be prepared from tert-butyl chloride and magnesium in an ether solvent like THF. stackexchange.com This Grignard reagent can then be used to introduce the tert-butyl group. doubtnut.commasterorganicchemistry.com

Friedel-Crafts reactions, a classic method for alkylating aromatic rings, have significant limitations when applied to pyridine. wikipedia.orglibretexts.orglibretexts.org The pyridine nitrogen acts as a Lewis base and coordinates with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring towards electrophilic substitution. libretexts.orglibretexts.org Therefore, this method is generally not suitable for the direct tert-butylation of pyridine.

The synthesis of 4-tert-butylpyridine from pyridine itself can be a multi-step process, potentially involving the creation of an N-oxide, reaction with phosphoryl chloride to introduce a chlorine atom, and subsequent reactions to introduce the tert-butyl group, followed by removal of the activating groups. google.com The complexity of these routes highlights the importance of selecting an efficient pathway to the key 4-tert-butylpyridine intermediate. chemicalbook.comnbinno.com

Once the 4-(tert-butyl)piperidine base is synthesized, it is converted to its hydrochloride salt for improved stability, handling, and solubility in certain applications. This is typically achieved by treating a solution of the free base with hydrochloric acid. google.com The HCl can be sourced from aqueous solutions, as a gas, or generated in situ. google.comresearchgate.net

The use of aqueous HCl is straightforward but can sometimes lead to lower yields if the resulting salt has significant solubility in water. google.com For anhydrous salt forms, gaseous hydrogen chloride dissolved in an appropriate organic solvent (like diethyl ether or tert-butyl methyl ether) is often preferred. google.comresearchgate.net An alternative method for generating anhydrous HCl involves the reaction of a trialkylsilyl halide, such as trimethylchlorosilane, with a protic solvent like an alcohol. google.com

Crystallization is the final purification step. The process involves dissolving the crude hydrochloride salt in a suitable solvent or solvent mixture at an elevated temperature and then allowing it to cool slowly. unifr.ch This slow cooling process encourages the formation of a well-ordered crystal lattice, excluding impurities into the mother liquor. Techniques such as solvent layering, where a poor solvent is carefully added to a solution of the compound in a good solvent, can also be used to induce crystallization. unifr.ch The choice of solvent is critical and is determined experimentally to find a system where the salt is soluble when hot but sparingly soluble when cold. unifr.ch For example, crystallization can be performed from an ethanol/diethyl ether mixture.

| Method | Reagent(s) | Solvent(s) | Key Features |

| Aqueous Acid | Aqueous HCl | Water, Alcohols | Straightforward but may lead to hydrated salts or yield loss due to water solubility. google.com |

| Anhydrous Gas | HCl (gas) | Diethyl ether, Dioxane, tert-Butyl methyl ether | Provides anhydrous salt; avoids water-related issues but requires handling of gaseous HCl. google.comresearchgate.net |

| In situ Generation | Trimethylchlorosilane (TMSCl) | Protic solvents (e.g., methanol (B129727), ethanol) | Generates anhydrous HCl in the reaction mixture, avoiding the direct use of corrosive gas. google.com |

This table summarizes common methods for the formation of hydrochloride salts from organic amines.

Protecting Group Strategies, with Emphasis on Boc-Protection

In more complex syntheses where 4-(tert-butyl)piperidine is used as a building block, the piperidine nitrogen often requires protection to prevent it from participating in unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under a variety of reaction conditions and its ease of removal under specific acidic conditions. organic-chemistry.org

The Boc group is typically introduced by reacting the piperidine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.orgatlantis-press.com This reaction, known as N-tert-butoxycarbonylation, converts the secondary amine of the piperidine ring into a tert-butyl carbamate (B1207046). organic-chemistry.org The resulting N-Boc-4-(tert-butyl)piperidine is stable to nucleophiles and bases, allowing for chemical modifications to be made elsewhere in the molecule without affecting the piperidine nitrogen. organic-chemistry.org The use of Boc-protection is a cornerstone of modern organic synthesis, particularly in the construction of complex pharmaceutical intermediates. atlantis-press.comwikipedia.orgnih.govcaymanchem.com

The removal of the Boc group, or deprotection, is a critical step that unmasks the piperidine nitrogen at the desired stage of a synthetic sequence. The most common method for Boc deprotection involves treatment with strong acids, such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM). peptide.comnih.gov

However, in molecules containing other acid-labile functional groups, selective deprotection methods are required. Milder acidic conditions can be employed, for example, using HCl in an organic solvent like ethyl acetate (B1210297) or dioxane. nih.gov Recent research has also focused on developing even milder and more selective methods. Thermal deprotection in continuous flow systems offers a catalyst-free alternative, where selectivity can be achieved by controlling the temperature. acs.org Other novel methods include the use of oxalyl chloride in methanol or iron(III) salts as catalysts, which can cleave the Boc group under neutral or near-neutral conditions. nih.gov These selective methodologies are crucial for efficient multi-step syntheses, enabling the construction of complex molecules with multiple functional groups. nih.govacs.org

Enantioselective Synthesis and Chiral Resolution Techniques

While 4-(tert-butyl)piperidine itself is an achiral molecule, the principles of enantioselective synthesis and chiral resolution are critical when introducing additional substituents that create stereocenters. Methodologies developed for other piperidine systems are applicable for the synthesis of chiral derivatives of the 4-(tert-butyl)piperidine scaffold.

Enantioselective Synthesis: The direct asymmetric synthesis of substituted piperidines is a powerful strategy. One modern approach involves the rhodium-catalyzed asymmetric reductive Heck reaction of aryl boronic acids with a dihydropyridine (B1217469) precursor. nih.govacs.org This method allows for the regio- and enantioselective installation of a substituent at the 3-position of the piperidine ring, which can then be further elaborated. nih.govacs.org Another strategy relies on the cyclodehydration of achiral aryl-δ-oxoacids with a chiral auxiliary like (R)-phenylglycinol to produce chiral non-racemic bicyclic lactams, which serve as precursors to enantiopure 2-arylpiperidine derivatives. rsc.org

Chiral Resolution: For racemic mixtures of substituted piperidines, kinetic resolution is a common and effective technique for separating enantiomers. This can be achieved through several methods:

Asymmetric Deprotonation: Using a chiral base system, such as n-BuLi and the chiral ligand sparteine, one enantiomer of a racemic N-Boc-protected piperidine can be selectively deprotonated. whiterose.ac.ukacs.orgacs.org The resulting lithiated intermediate can then be trapped with an electrophile, yielding an enantioenriched product while the unreacted starting material is also recovered in an enantioenriched form. whiterose.ac.ukacs.orgacs.org

Enantioselective Acylation: The catalytic kinetic resolution of disubstituted piperidines can be performed using chiral hydroxamic acids in the presence of an achiral N-heterocyclic carbene (NHC) catalyst. This method has shown practical selectivity factors for resolving various disubstituted piperidines. nih.gov

These techniques are instrumental in accessing specific stereoisomers of complex molecules derived from the 4-(tert-butyl)piperidine framework, which is crucial for studying structure-activity relationships in drug discovery.

Advanced Chemical Reactions and Functionalization

The functionalization of the 4-(tert-butyl)piperidine scaffold can be achieved at multiple sites, including the nitrogen atom, the piperidine ring, and the tert-butyl group itself. Modern organic chemistry provides a sophisticated toolbox for these transformations.

The secondary amine of the piperidine ring is a primary site for derivatization, allowing for the introduction of a wide array of substituents through N-alkylation, N-acylation, and N-arylation.

N-Alkylation: Traditional N-alkylation is achieved via SN2 reaction with alkyl halides, often requiring a base. nih.gov More advanced and milder protocols have been developed, such as the visible light-induced, copper-catalyzed coupling of N-nucleophiles with various alkyl bromides, which proceeds via a silyl (B83357) radical activation pathway. nih.gov

N-Acylation: The piperidine nitrogen can be readily acylated using standard reagents like acid chlorides or anhydrides in the presence of a base. Catalytic methods using agents such as aqueous tetra-n-butyl ammonium (B1175870) hydroxide (B78521) (TBAOH) offer a simple and efficient procedure for this transformation. longdom.org

N-Arylation: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds. wikipedia.org This reaction allows for the coupling of the piperidine nitrogen with a wide range of aryl halides and pseudohalides. wikipedia.orgnih.gov The choice of palladium catalyst, ligand, and base is crucial for achieving high yields, especially with sterically hindered or electronically challenging substrates. rsc.orgacs.orgorganic-chemistry.org

| Reaction Type | Key Reagents/Catalysts | Description | Reference |

|---|---|---|---|

| N-Alkylation | Alkyl Halides; Copper Metallaphotoredox Catalysts | Forms C-N bonds with alkyl groups under mild, light-induced conditions. | nih.gov |

| N-Acylation | Acid Chlorides/Anhydrides; TBAOH | Introduces acyl groups onto the nitrogen atom efficiently. | longdom.org |

| N-Arylation | Aryl Halides; Palladium Catalysts (e.g., Buchwald-Hartwig) | Forms C-N bonds with aryl and heteroaryl groups via cross-coupling. | wikipedia.org |

Modifying the 4-position of 4-(tert-butyl)piperidine involves the chemical transformation of the tert-butyl group itself. The high bond dissociation energy (~100 kcal/mol) and steric hindrance of the C-H bonds in the tert-butyl group make this a significant challenge. torvergata.itchemrxiv.orgnih.govresearchgate.net However, recent advances in catalysis have enabled the direct functionalization of these robust C-H bonds.

A notable breakthrough is the non-directed, catalytic hydroxylation of the primary C-H bonds of the tert-butyl group. torvergata.itchemrxiv.orgnih.gov This transformation is accomplished using a highly electrophilic manganese catalyst in the presence of hydrogen peroxide. torvergata.itnih.gov The reaction operates effectively in a strong hydrogen-bond-donating solvent like nonafluoro-tert-butyl alcohol (NFTBA), which facilitates the generation of a powerful manganese-oxo species capable of oxidizing the sterically congested and strong primary C-H bonds. torvergata.itnih.gov This method provides primary alcohols as the major product, effectively turning the chemically inert tert-butyl group into a functional handle for further synthetic elaboration. torvergata.itchemrxiv.orgnih.gov

Late-stage functionalization (LSF) is a powerful strategy in drug discovery for rapidly generating analogs of complex molecules without de novo synthesis. acs.org The 4-(tert-butyl)piperidine scaffold is amenable to various C-H activation strategies that enable LSF at different positions on the ring and the alkyl substituent.

α-C-H Functionalization (C2/C6): A robust method for the late-stage functionalization of the α-position of N-alkyl piperidines involves the selective formation of an endo-iminium ion via α-C-H elimination of a cyclic tertiary alkylamine N-oxide. acs.org This intermediate can then be trapped in situ by a variety of carbon-based nucleophiles, allowing for alkylation, arylation, and trifluoromethylation. acs.org

γ-C-H Functionalization (C4): The direct functionalization of the C-H bond at the 4-position of the piperidine ring is also possible. Rhodium-catalyzed C-H insertion of donor/acceptor carbenes can be directed to the C4 position by using specific N-protecting groups, such as an N-α-oxoarylacetyl group, in combination with a tailored rhodium catalyst. nih.gov

Functionalization of the tert-Butyl Group: As described previously, the manganese-catalyzed hydroxylation of the tert-butyl group's primary C-H bonds is a prime example of late-stage functionalization, introducing a hydroxyl group at a remote, unactivated position. torvergata.itnih.gov

Photoredox Catalysis: Visible-light photoredox catalysis provides a mild and highly tolerable method for the direct introduction of small alkyl groups (e.g., methyl, ethyl) onto heterocycles using stable organic peroxides as radical precursors. nih.gov

Catalysis is the cornerstone of modern synthetic strategies for diversifying the 4-(tert-butyl)piperidine structure. Different transition metal catalysts enable selective functionalization at various sites, providing access to a broad chemical space.

Palladium Catalysis: Palladium is exceptionally versatile for this scaffold. It is the catalyst of choice for Buchwald-Hartwig N-arylation to modify the nitrogen atom. nih.govacs.org Furthermore, palladium catalysts are used in C-H activation/alkylation reactions to form new C-C bonds on the aromatic rings of N-aryl derivatives. nih.govorganic-chemistry.org

Rhodium Catalysis: Dirhodium tetracarboxylate complexes are highly effective for catalyzing C-H insertion and cyclopropanation reactions. nih.gov By carefully selecting the catalyst and the N-protecting group on the piperidine, it is possible to direct the functionalization to the C2, C3, or C4 positions of the ring with high regioselectivity. nih.gov

Manganese Catalysis: The development of highly electrophilic manganese complexes has opened new avenues for C-H oxidation. torvergata.itnih.gov The selective hydroxylation of the strong primary C-H bonds in the tert-butyl group demonstrates the unique reactivity that can be achieved with this metal, allowing for functionalization of a previously inaccessible site. torvergata.itnih.gov

| Catalyst Type | Reaction | Target Site | Key Feature | Reference |

|---|---|---|---|---|

| Palladium | Buchwald-Hartwig Amination | Piperidine Nitrogen | Versatile C-N bond formation with aryl/heteroaryl halides. | wikipedia.org |

| Rhodium | C-H Carbene Insertion | Piperidine Ring (C2, C3, C4) | Site-selectivity controlled by N-protecting group and catalyst ligand. | nih.gov |

| Manganese | C-H Hydroxylation | tert-Butyl Group (primary C-H) | Oxidation of strong, sterically hindered C-H bonds. | torvergata.itnih.gov |

| Copper | Metallaphotoredox N-Alkylation | Piperidine Nitrogen | Mild, light-induced coupling with a broad range of alkyl halides. | nih.gov |

Spectroscopic and Computational Characterization in Depth

Advanced Spectroscopic Analysis and Interpretation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural confirmation of 4-(tert-butyl)piperidine hydrochloride. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the assignment of all atoms within the molecule.

The stereochemistry of the 4-(tert-butyl)piperidine ring is a critical aspect of its molecular structure. The large steric bulk of the tert-butyl group plays a dominant role in dictating the preferred conformation of the piperidine (B6355638) ring. In the hydrochloride salt, the protonated nitrogen further influences the electronic environment and conformational equilibrium.

The ¹H NMR spectrum is particularly informative for elucidating these features. The coupling constants (J-values) between adjacent protons provide dihedral angle information, which is crucial for determining the chair conformation of the piperidine ring. The large tert-butyl group overwhelmingly favors an equatorial position to minimize steric strain, specifically 1,3-diaxial interactions. lumenlearning.comlibretexts.org This effectively "locks" the ring in a single chair conformation.

The proton at the C4 position, being attached to the same carbon as the tert-butyl group, will exhibit coupling with the adjacent methylene (B1212753) protons at C3 and C5. The magnitude of these coupling constants can confirm the axial or equatorial disposition of this proton. In the preferred conformation with an equatorial tert-butyl group, the C4-proton will be axial.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 (NH₂⁺) | 9.0 - 10.0 | br s | - |

| H-2, H-6 (axial) | 2.8 - 3.2 | m | - |

| H-2, H-6 (equatorial) | 3.3 - 3.7 | m | - |

| H-3, H-5 (axial) | 1.4 - 1.8 | m | - |

| H-3, H-5 (equatorial) | 1.9 - 2.3 | m | - |

| H-4 (axial) | 1.2 - 1.6 | m | - |

| -C(CH₃)₃ | 0.8 - 1.0 | s | - |

Note: These are predicted values based on typical chemical shifts for similar piperidinium (B107235) salts and are subject to solvent and concentration effects.

The conformational equilibrium of piperidine and its derivatives has been a subject of extensive study. asu.edu For 4-substituted piperidines, the conformational free energies are nearly identical to analogous cyclohexane (B81311) systems. nih.gov The protonation of the nitrogen to form the piperidinium salt can influence the conformational preference, particularly with polar substituents. nih.gov However, for a non-polar, sterically demanding group like tert-butyl, the overwhelming preference for the equatorial position is expected to persist and even be reinforced in the hydrochloride salt.

Dynamic NMR studies on related systems, such as cis-1,4-di-tert-butylcyclohexane, have demonstrated the ability to observe different conformations at low temperatures. nih.gov However, for this compound at room temperature, the high energy barrier to ring inversion from the conformation with an axial tert-butyl group means that only the conformer with the equatorial tert-butyl group is significantly populated and observed. Computational studies on fluorinated piperidines have also highlighted the interplay of sterics, electrostatic interactions, and solvation in determining conformational preferences. researchgate.net

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-2, C-6 | 45 - 50 |

| C-3, C-5 | 28 - 33 |

| C-4 | 40 - 45 |

| -C (CH₃)₃ | 30 - 35 |

| -C(C H₃)₃ | 25 - 30 |

Note: These are predicted values based on typical chemical shifts for similar piperidinium salts and are subject to solvent effects.

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of this compound, further confirming its structure. Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation pathways.

The molecular ion peak (M⁺) would correspond to the free base, 4-(tert-butyl)piperidine, as the hydrochloride salt would likely dissociate in the ion source. A prominent fragmentation pathway for tert-butyl containing compounds is the loss of a methyl radical (•CH₃) to form a stable tertiary carbocation. In the case of 1-(tert-butyl)piperidine, the base peak is observed at m/z 126, corresponding to the loss of a methyl group. bartleby.comchegg.com A similar fragmentation is anticipated for the 4-substituted isomer.

Another expected fragmentation is the α-cleavage adjacent to the nitrogen atom, a common pathway for amines. This would involve the cleavage of the C2-C3 or C5-C6 bond. Additionally, the tert-butyl group itself can fragment, leading to the loss of isobutylene (B52900) (C₄H₈). Studies on the fragmentation of t-Boc substituted drug precursors also show characteristic losses related to the tert-butyl group. doaj.org

Table 3: Predicted Key Mass Fragments for 4-(Tert-butyl)piperidine

| m/z | Proposed Fragment |

| 141 | [M]⁺ (Molecular ion of the free base) |

| 126 | [M - CH₃]⁺ |

| 85 | [M - C₄H₉]⁺ |

| 57 | [C₄H₉]⁺ |

Note: These are predicted fragmentation patterns based on the analysis of similar structures.

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in this compound.

The IR spectrum is expected to show characteristic absorptions for the N-H stretching vibrations of the secondary ammonium (B1175870) group (-NH₂⁺-) in the region of 2700-3000 cm⁻¹. These bands are often broad and complex due to hydrogen bonding with the chloride counter-ion. The C-H stretching vibrations of the piperidine ring and the tert-butyl group will appear in the 2850-3000 cm⁻¹ region. C-H bending vibrations for the CH₂ and CH₃ groups are expected in the 1350-1470 cm⁻¹ range. The spectrum of 4-benzylpiperidine (B145979) shows characteristic peaks for the piperidine ring that can be used as a reference.

Raman spectroscopy, being particularly sensitive to non-polar bonds, will provide complementary information. nih.gov The symmetric C-C stretching of the tert-butyl group is expected to give a strong Raman signal. The vibrations of the piperidine ring skeleton will also be observable. The use of Raman spectroscopy in the analysis of pharmaceutical compounds is well-established for identifying polymorphs and characterizing drug-excipient interactions. sfu.ca

Table 4: Predicted Vibrational Spectroscopy Data for this compound

| Functional Group | Predicted IR Absorption (cm⁻¹) | Predicted Raman Shift (cm⁻¹) |

| N-H Stretch (NH₂⁺) | 2700 - 3000 (broad) | Weak |

| C-H Stretch | 2850 - 3000 | 2850 - 3000 |

| C-H Bend | 1350 - 1470 | 1350 - 1470 |

| C-N Stretch | 1000 - 1250 | Moderate |

| C-C Stretch | 800 - 1200 | Strong |

Note: These are predicted ranges based on characteristic group frequencies.

X-ray diffraction (XRD) on a single crystal of this compound would provide the most definitive three-dimensional structure in the solid state. This technique would allow for the precise determination of bond lengths, bond angles, and torsional angles, confirming the chair conformation of the piperidine ring and the equatorial orientation of the tert-butyl group.

Furthermore, XRD analysis would reveal the nature of the intermolecular interactions in the crystal lattice, particularly the hydrogen bonding between the ammonium protons and the chloride anions, as well as other van der Waals interactions. While no specific crystal structure for this compound is publicly available, studies on related piperazine (B1678402) derivatives demonstrate how XRD can confirm conformational details, such as the chair conformation of the heterocyclic ring and the disposition of its substituents. nih.gov The crystal structure of a tert-butyl-substituted pyrazolopyrazine derivative has also been reported, showcasing the utility of XRD in determining the solid-state conformation of complex heterocyclic systems. researchgate.net

In-depth Spectroscopic and Computational Analysis of this compound Remains an Area for Future Research

Despite a comprehensive search of scientific literature, detailed experimental and computational studies specifically focused on the chemical compound this compound are not publicly available at this time. Consequently, a thorough, evidence-based article adhering to the requested in-depth outline on its spectroscopic and computational characterization cannot be generated.

The requested sections for the article are highly specific, requiring data from advanced analytical and computational techniques. These include:

Advanced Computational Chemistry and Modeling

Molecular Dynamics (MD) Simulations:These simulations would model the dynamic behavior of the molecule over time, offering a deeper understanding of its interactions with its environment, such as solvent molecules or biological macromolecules.

The absence of published research in these specific areas for this compound prevents a scientifically accurate and detailed discussion as outlined. While computational and crystallographic data exist for other piperidine derivatives, extrapolating this information would be scientifically unsound and would not adhere to the strict focus on the specified compound. This highlights a gap in the current chemical literature and suggests an opportunity for future research to characterize this fundamental chemical compound fully.

Quantum Chemical Topology and Bonding Analysis

Quantum Chemical Topology (QCT) provides a rigorous framework for analyzing the electron density distribution in molecular systems, allowing for a quantitative description of chemical bonding and atomic interactions. One of the most prominent theories within QCT is the Quantum Theory of Atoms in Molecules (QTAIM), which partitions the molecular space into atomic basins based on the topology of the electron density, ρ(r). This analysis reveals critical points in the electron density, which are used to characterize the nature of chemical bonds.

For this compound, a detailed bonding analysis can be elucidated through computational methods such as Density Functional Theory (DFT). While specific QTAIM studies on this exact molecule are not extensively reported in the literature, the principles can be applied to understand its electronic structure. The key features of its bonding profile would be the nature of the C-C, C-N, and C-H bonds within the piperidine ring and the tert-butyl group, as well as the ionic interaction between the protonated piperidinium nitrogen and the chloride anion.

The electron density at the bond critical points (BCPs) between the atoms provides insight into the bond strength and character. For the covalent bonds within the 4-(tert-butyl)piperidine moiety, the Laplacian of the electron density, ∇²ρ(r), at the BCPs would be negative, indicating a shared-shell interaction characteristic of covalent bonds. The ellipticity of the bond would describe the extent of π-character; for the saturated piperidine ring, this would be negligible.

The bulky tert-butyl group, with its electron-donating inductive effect, would influence the charge distribution within the piperidine ring. This effect would likely lead to a slight increase in the electron density around the nitrogen atom, enhancing its basicity. Upon protonation to form the hydrochloride salt, the positive charge would be localized primarily on the nitrogen atom, leading to a significant electrostatic interaction with the chloride ion. This ionic bond would be characterized in QTAIM by a low electron density and a positive Laplacian at the BCP between the N-H⁺ and Cl⁻ ions, indicative of a closed-shell interaction.

Natural Bond Orbital (NBO) analysis is another powerful computational tool that complements QTAIM by providing a description of the localized bonding and lone pair orbitals. NBO analysis of this compound would reveal the hybridization of the atomic orbitals and the nature of the donor-acceptor interactions between filled and empty orbitals. The primary NBOs would correspond to the C-C, C-H, and C-N sigma bonds. The interaction between the nitrogen lone pair NBO and the antibonding σ* orbitals of adjacent C-C and C-H bonds would describe the hyperconjugative effects influencing the molecule's conformation and reactivity. In the hydrochloride form, the nitrogen lone pair is involved in the formation of the N-H⁺ bond.

The table below summarizes the expected characteristics of the key chemical bonds in this compound based on the principles of quantum chemical topology.

| Bond Type | Expected Electron Density at BCP (ρ(r)) | Expected Laplacian of Electron Density at BCP (∇²ρ(r)) | Bond Character |

| C-C (ring) | Moderate | Negative | Covalent, shared-shell |

| C-N (ring) | Moderate | Negative | Polar Covalent, shared-shell |

| C-H | Moderate | Negative | Covalent, shared-shell |

| N⁺-H | Lower | Positive | Polar Covalent with significant ionic character |

| (N-H)⁺---Cl⁻ | Low | Positive | Ionic, closed-shell interaction |

In Silico Screening and Drug Design Principles

The 4-(tert-butyl)piperidine scaffold is a valuable building block in medicinal chemistry and drug design, frequently appearing in molecules with diverse biological activities. Its utility is rooted in its three-dimensional structure, which can effectively orient substituents in space to interact with biological targets, and its physicochemical properties, which can be modulated to improve drug-like characteristics. In silico screening and rational drug design principles are extensively applied to leverage the properties of this scaffold.

Fragment-Based Drug Discovery (FBDD):

In FBDD, small molecular fragments are screened for their ability to bind to a biological target. The 4-(tert-butyl)piperidine moiety is an attractive fragment due to its conformational rigidity and the presence of a basic nitrogen atom, which can participate in key interactions such as hydrogen bonding and salt bridges. whiterose.ac.ukrsc.org Virtual libraries of fragments often include piperidine derivatives to explore the chemical space around a target's binding site. whiterose.ac.ukrsc.org The tert-butyl group provides a lipophilic handle that can occupy hydrophobic pockets in a protein, while the piperidine ring serves as a scaffold for further chemical elaboration.

Pharmacophore Modeling:

A pharmacophore is an abstract description of the essential molecular features that are necessary for biological activity. The 4-(tert-butyl)piperidine scaffold can contribute to several pharmacophoric features. The protonated nitrogen in the hydrochloride salt acts as a hydrogen bond donor and a positive ionizable feature. The carbon skeleton of the piperidine ring and the tert-butyl group contribute to hydrophobic features. Pharmacophore models based on known active compounds containing this scaffold can be used to search large chemical databases for novel molecules with similar biological activity.

Molecular Docking:

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. The 4-(tert-butyl)piperidine moiety is frequently used in docking studies to probe the binding pockets of receptors. The rigid chair conformation of the piperidine ring reduces the conformational search space, making docking calculations more efficient. The tert-butyl group can serve as an anchor, fitting into hydrophobic sub-pockets, while the rest of the molecule explores other interactions. The hydrochloride salt form is particularly relevant for docking into targets where electrostatic interactions with acidic residues are important.

Virtual Screening Libraries:

The 4-(tert-butyl)piperidine scaffold is a common constituent of virtual screening libraries used in drug discovery campaigns. These libraries contain a diverse set of chemical structures that can be computationally screened against a biological target to identify potential hits. The inclusion of this scaffold increases the structural diversity and the potential for identifying compounds with favorable pharmacokinetic properties, as the piperidine ring is a common motif in many approved drugs.

The principles of in silico drug design applied to the 4-(tert-butyl)piperidine scaffold are summarized in the table below.

| In Silico Method | Application to this compound |

| Fragment-Based Drug Discovery | The scaffold serves as a 3D fragment to probe binding sites. The tert-butyl group targets hydrophobic pockets, and the piperidine ring allows for vectoral growth to explore further interactions. |

| Pharmacophore Modeling | The protonated nitrogen provides a key hydrogen bond donor and positive ionizable feature. The aliphatic structure contributes to hydrophobic features, aiding in the design of queries for database searching. |

| Molecular Docking | The conformationally restricted nature of the piperidine ring simplifies the docking process. The tert-butyl group acts as a lipophilic anchor, while the charged nitrogen can form crucial electrostatic interactions with the target protein. |

| Virtual Screening Libraries | The scaffold is a privileged structure included in many commercial and proprietary libraries to increase the likelihood of finding hits with good drug-like properties. |

Applications in Advanced Organic Synthesis

Role as a Versatile Building Block in Complex Molecule Construction

The rigid scaffold of 4-(tert-butyl)piperidine makes it a versatile building block for constructing complex molecules with well-defined three-dimensional geometries. mdpi.comnih.gov Chemists utilize this pre-organized structure to synthesize novel compounds where the spatial orientation of various functional groups is critical for biological activity. The piperidine (B6355638) nitrogen offers a reactive site for further functionalization, allowing for its incorporation into a wide array of molecular frameworks.

The 4-tert-butylpiperidine (B1294329) moiety is a recognized structural component in the design and synthesis of various pharmaceutical agents. Its conformationally stable core is exploited in the development of targeted therapies across different disease areas.

The substituted piperidine core is a foundational scaffold in the development of numerous neuroactive compounds. While direct synthesis of major approved opioids like fentanyl often starts from N-Boc-4-piperidinone, the broader class of 4-substituted piperidines is integral to the design of novel ligands for opioid receptors. un.org Research into new treatments for pain and depression has involved the synthesis of intermediates based on substituted piperidines, which are being studied for their potential activity as selective serotonin (B10506) reuptake inhibitors (SSRIs) and opioid receptor modulators. nih.govnih.gov The defined stereochemistry of the piperidine ring is crucial for achieving the desired interaction with complex receptor sites in the central nervous system.

The 4-tert-butyl motif features prominently in the development of potent and selective histamine (B1213489) H3 receptor (H3R) antagonists. mdpi.comnih.gov The H3 receptor is a key target in the central nervous system for treating neurological and cognitive disorders. A series of compounds incorporating a 4-tert-butylphenoxy group linked to a piperidine ring has been designed and synthesized. mdpi.comnih.gov

One notable lead compound, 1-(3-(4-tert-butylphenoxy)propyl)piperidine (DL76), demonstrated a balanced, high-affinity antagonism for the H3 receptor and inhibitory activity against monoamine oxidase B (MAO-B). nih.gov This dual-target approach is a promising strategy for the treatment of Parkinson's disease by modulating dopamine (B1211576) levels through two distinct mechanisms. mdpi.comnih.gov The research highlighted the importance of the 4-tert-butylphenyl group within the pharmacophore for achieving high affinity at the target receptors. nih.govnih.govacs.org

Table 1: Example of a Piperidine-Based Histamine H3 Receptor Antagonist

| Compound Name | Structure | Biological Target(s) | Reported Affinity / Potency |

|---|

Beyond its direct incorporation into APIs, 4-(tert-butyl)piperidine and its derivatives serve as foundational building blocks for generating more complex and diverse heterocyclic scaffolds. The piperidine ring can be used as a template to which other cyclic systems are appended. For instance, synthetic strategies have been developed to create novel 1,2,3-triazole-piperidine carboxylate derivatives. nih.gov In these syntheses, a functionalized piperidine acts as the starting material, which is then reacted through methods like copper(I)-catalyzed click chemistry to attach a triazole ring. nih.gov The resulting fused or linked heterocyclic systems are of significant interest in medicinal chemistry for their potential to interact with a wide range of biological targets, and have been investigated for applications as anticonvulsant, anti-inflammatory, and anticancer molecules. nih.gov The presence of the 4-tert-butyl group on the initial piperidine scaffold would be carried through the synthesis, influencing the physicochemical properties and conformational profile of the final, more elaborate heterocyclic product.

Development of Agrochemicals and Related Compounds

The piperidine ring is a fundamental scaffold found in numerous biologically active molecules, including pharmaceuticals and agrochemicals. researchgate.net In the context of agrochemical development, the introduction of specific substituents onto a core scaffold is a critical strategy for modulating physicochemical properties such as lipophilicity, metabolic stability, and target binding affinity. These modifications are essential for optimizing a compound's efficacy as a fungicide, insecticide, or herbicide. nih.govmdpi.com

The tert-butyl group is particularly valuable in medicinal and agrochemical design due to its distinct characteristics. rsc.org It is a large, sterically demanding, and lipophilic moiety that can significantly influence a molecule's interaction with biological targets and its behavior in the environment. While specific examples of commercial agrochemicals containing the 4-(tert-butyl)piperidine hydrochloride moiety are not widespread in publicly accessible literature, the principles of rational design suggest its potential. The incorporation of a tert-butyl group onto the piperidine ring can enhance binding to hydrophobic pockets in target enzymes or receptors and can also sterically shield parts of the molecule from metabolic degradation, potentially prolonging its activity.

Research into related structures underscores the utility of the tert-butyl group in conferring bioactivity. For instance, derivatives of 4-tert-butylcyclohexanone (B146137) have been synthesized and evaluated for their biological properties. researchgate.net Certain compounds from this class have demonstrated notable attractant properties against insect larvae and moderate antifeedant activity against pests like Myzus persicae, the green peach aphid. researchgate.net This activity highlights how the bulky tert-butyl substituent on a six-membered ring can be instrumental in developing new agents for crop protection. By analogy, the 4-(tert-butyl)piperidine scaffold represents a promising platform for the discovery of novel pesticides, where the nitrogen atom of the piperidine ring offers an additional site for chemical modification to fine-tune activity and selectivity. mdpi.com

Methodological Contributions to Organic Synthesis

The 4-(tert-butyl)piperidine unit and its derivatives are not only components of target molecules but also instrumental tools that contribute to the advancement of synthetic methodologies. Its rigid conformational nature and the specific reactivity of the piperidine nitrogen have been exploited in areas such as protecting group chemistry, stereoselective synthesis, and the development of novel reaction cascades.

In the multi-step synthesis of complex molecules, the protection and deprotection of reactive functional groups, such as amines, is a cornerstone strategy. semanticscholar.org The secondary amine of the piperidine ring is nucleophilic and basic, often requiring a temporary masking or "protecting" group to prevent unwanted side reactions. One of the most common protecting groups for this purpose is the tert-butoxycarbonyl (Boc) group. fishersci.co.uknih.gov The N-Boc protected version of 4-(tert-butyl)piperidine is a valuable building block in many synthetic sequences.

The introduction of the Boc group is typically achieved by reacting the piperidine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). nih.gov The resulting N-Boc piperidine is stable under a wide range of reaction conditions, including basic hydrolysis and catalytic hydrogenation, making it compatible with many subsequent transformations. semanticscholar.org

The removal, or deprotection, of the Boc group is a critical step, usually accomplished under acidic conditions. youtube.com The mechanism involves protonation of the carbamate (B1207046) oxygen followed by the elimination of the stable tert-butyl cation and subsequent decarboxylation to release the free amine. researchgate.net A variety of acidic reagents can be employed, offering chemists flexibility in choosing conditions that are compatible with other functional groups in the molecule. fishersci.co.ukscispace.com Beyond traditional acid-catalyzed methods, alternative deprotection strategies have been developed, including thermal methods and the use of catalyst-free, environmentally benign conditions like hot water. researchgate.netnih.gov

An illustrative example of the use of a Boc-protected piperidine is found in the analytical detection of precursors for illicit synthesis. The compound tert-butyl-4-anilinopiperidine-1-carboxylate (4-Anilinopiperidine-t-BOC), a known precursor in the synthesis of fentanyl, features a Boc group protecting the piperidine nitrogen. researchgate.net Its presence signifies a synthetic route where the piperidine nitrogen's reactivity is temporarily masked, to be deprotected in a later step to yield the final product. researchgate.net

Table 1: Selected Methods for N-Boc Deprotection

| Method | Reagents/Conditions | Characteristics |

|---|---|---|

| Strong Acid Hydrolysis | Trifluoroacetic acid (TFA) in Dichloromethane (B109758) (DCM); Hydrochloric acid (HCl) in Ethyl Acetate (B1210297) or Dioxane | Fast and efficient; commonly used but can be harsh on acid-sensitive functional groups. fishersci.co.ukscispace.com |

| Mild Acid Hydrolysis | Aqueous Phosphoric Acid in THF; Methanesulfonic acid in tBuOAc/DCM | Offers greater selectivity when other acid-labile groups (like tert-butyl esters) are present. researchgate.net |

| Thermal Deprotection | High temperature (e.g., >100 °C) in a suitable solvent (e.g., Methanol (B129727), TFE) | Avoids the use of acidic reagents, can be performed in continuous flow, and allows for selective deprotection based on temperature control. nih.gov |

| Catalyst-Free Hydrolysis | Refluxing water | An environmentally friendly ("green") method that avoids harsh reagents and organic solvents. semanticscholar.orgresearchgate.net |

The predictable conformational preference of the 4-tert-butyl group is a significant asset in controlling the stereochemical outcome of reactions. The bulky group acts as a conformational lock, holding the piperidine ring in a rigid chair conformation with the tert-butyl group in the sterically favored equatorial position. This rigidity minimizes conformational ambiguity and allows for highly predictable facial selectivity in reactions at or near the piperidine ring.

This principle is fundamental in stereo- and regioselective synthesis. For example, in the reduction of a ketone at the 3-position of a 4-tert-butylpiperidine ring, the reducing agent will preferentially approach from the less sterically hindered face, leading to the predictable formation of one diastereomer over the other. Similarly, alkylation of an enolate derived from a 4-tert-butylpiperidone will occur with high diastereoselectivity.

Recent computational and experimental studies have revealed surprising stereoelectronic effects that can override simple steric arguments. For instance, the presence of a spirocyclic ring, such as a cyclopropane, adjacent to a carbon bearing a tert-butyl group can force the latter into the sterically disfavored axial position. rsc.org This "cyclopropyl effect" is attributed to a combination of increased torsional strain and hyperconjugative effects, offering a novel strategy for stereochemical control. rsc.org

The development of asymmetric catalytic methods has further expanded the ability to control stereochemistry in piperidine synthesis. Copper-catalyzed asymmetric aminoboration, for example, allows for the enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines with high efficiency. nih.gov Such methods are crucial for accessing specific stereoisomers of biologically active molecules. The inherent conformational bias of the 4-tert-butylpiperidine scaffold can be used in concert with these catalytic systems to reinforce the desired stereochemical outcome. The synthesis of specific diastereomers, such as cis or trans 2,4-disubstituted piperidines, can be achieved by carefully choosing the reaction sequence and reagents, providing scaffolds with well-defined three-dimensional structures for drug discovery. whiterose.ac.ukresearchgate.net

Table 2: Examples of Stereo- and Regioselective Reactions in Piperidine Synthesis

| Reaction Type | Description | Key Feature |

|---|---|---|

| Diastereoselective Reduction | Reduction of a ketone on a conformationally locked piperidine ring (e.g., with NaBH₄). | The hydride attacks from the less hindered face, leading to a predictable alcohol stereoisomer. nih.gov |

| Asymmetric Cyclization | Copper-catalyzed cyclizative aminoboration of aminoalkenes. | Forms chiral 2,3-disubstituted piperidines with high enantioselectivity (ee). nih.gov |

| Conformational Control | Epimerization of a cis-disubstituted piperidine to the more stable trans-isomer. | Exploits the thermodynamic preference of substituents to occupy equatorial positions. whiterose.ac.uk |

| Substrate-Controlled Synthesis | Intramolecular cyclization of chiral precursors derived from amino acids. | The existing stereocenters in the starting material direct the stereochemical outcome of the cyclization. nih.gov |

The piperidine scaffold is a fertile ground for the development of new synthetic reactions and strategies, driven by the need for efficient access to structurally diverse and complex molecules. nih.gov A major area of innovation is the use of multicomponent reactions (MCRs), which allow for the assembly of highly functionalized piperidines in a single, convergent step from three or more starting materials. taylorfrancis.comacs.orgresearchgate.net These reactions are highly atom-economical and enable the rapid generation of molecular libraries for screening purposes. MCRs often proceed through a cascade of reactions, such as tandem Michael additions and Mannich reactions, to construct the piperidine core with multiple points of diversity. rsc.orgresearchgate.net

Another area of active research is the use of piperidone (ketone-containing piperidine) scaffolds as versatile synthetic intermediates. researchgate.net The carbonyl group of a piperidone is a synthetic handle that can be readily transformed into a wide array of other functionalities. For example, synthetic chemists have developed efficient methods to convert 4-piperidones into novel analogues of the drug Donepezil. acs.orgnih.govkcl.ac.uk These new routes often provide improved yields and milder reaction conditions compared to previous methods and allow for the introduction of chiral substituents to explore structure-activity relationships. acs.org

Furthermore, novel synthetic routes that bypass traditional methods, such as protecting-group-free syntheses, represent significant methodological advancements. A recently developed seven-step synthesis of 1-aryl-3-piperidones, for instance, proceeds without the need for any protecting groups through key steps like a Morita–Baylis–Hillman reaction and a ring-closing metathesis, offering a more streamlined and efficient pathway to these valuable heterocyclic building blocks. nih.gov These innovations in reaction development, utilizing the piperidine scaffold, are continuously expanding the toolkit of organic chemists.

Advanced Studies on Biological and Pharmacological Relevance

Mechanism of Action and Molecular Interactions

The therapeutic effects of 4-(tert-butyl)piperidine derivatives are underpinned by their specific interactions with various biological targets. Understanding these molecular mechanisms is crucial for the rational design of novel therapeutic agents.

In the realm of neuropharmacology, derivatives have been designed as dual-target ligands. For instance, compounds based on a 4-tert-butylphenoxy scaffold linked to a piperidine (B6355638) ring have been developed as antagonists for the histamine (B1213489) H₃ receptor (H₃R) and inhibitors of monoamine oxidase B (MAO-B), both of which are important targets in the context of neurodegenerative diseases like Parkinson's disease. mdpi.com Other derivatives are being explored for their potential to modulate serotonin (B10506) receptors, which could lead to antidepressant effects.

Ligand-receptor binding studies have been instrumental in elucidating the affinity and selectivity of 4-(tert-butyl)piperidine derivatives for their biological targets. For kinase inhibitors like Vandetanib, the piperidine ring contributes to the molecule's ability to fit into the ATP-binding pocket of VEGFR and EGFR, thereby inhibiting their signaling pathways which are crucial for tumor growth and angiogenesis. atlantis-press.com

In the case of dual-target H₃R antagonists and MAO-B inhibitors, binding assays have demonstrated that modifications to the piperidine ring and the length of the alkyl chain connecting it to the 4-tert-butylphenoxy group can significantly influence binding affinity. mdpi.com For example, the compound 1-(3-(4-tert-butylphenoxy)propyl)piperidine (DL76) showed a high affinity for the human H₃ receptor with a Kᵢ value of 38 nM and potent inhibitory activity against human MAO-B with an IC₅₀ value of 48 nM. mdpi.com

The following table summarizes the binding affinities of selected 4-(tert-butyl)piperidine derivatives to their respective targets.

| Compound/Derivative | Target | Binding Affinity/Inhibitory Concentration |

| Vandetanib | VEGFR, EGFR | Potent Inhibition |

| 1-(3-(4-tert-butylphenoxy)propyl)piperidine (DL76) | Histamine H₃ Receptor (hH₃R) | Kᵢ = 38 nM |

| 1-(3-(4-tert-butylphenoxy)propyl)piperidine (DL76) | Monoamine Oxidase B (hMAO-B) | IC₅₀ = 48 nM |

This table is for illustrative purposes and includes data on derivatives containing a piperidine or related scaffold.

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. For derivatives of 4-(tert-butyl)piperidine, SAR analyses have revealed key structural features that govern their biological activity. For example, in the development of dual H₃R antagonists and MAO-B inhibitors, it was found that the nature of the cyclic amine (piperidine, pyrrolidine, etc.) and the length of the alkyl chain are critical determinants of activity. mdpi.com

The tert-butyl group itself is often incorporated to enhance metabolic stability and to provide a bulky substituent that can influence binding orientation and affinity. The difluorination of the piperidine ring in some derivatives has been shown to enhance biological activity and selectivity. These insights from SAR and SPR studies guide medicinal chemists in the design of new analogs with improved pharmacological profiles.

Preclinical and Therapeutic Potential

The diverse molecular interactions of 4-(tert-butyl)piperidine derivatives have translated into a broad range of preclinical therapeutic potentials, particularly in oncology and neuropharmacology.

As previously mentioned, the 4-(tert-butyl)piperidine scaffold is a component of the anti-cancer drug Vandetanib. atlantis-press.com The mechanism of its anti-cancer activity is primarily through the inhibition of VEGFR- and EGFR-mediated signaling pathways, which are critical for tumor angiogenesis and cell proliferation. atlantis-press.com Preclinical studies have demonstrated that this inhibition leads to a reduction in tumor growth and vascularization.

Other research into compounds structurally related to tert-butyl 4-(2-amino-4-methoxyphenyl-amino)piperidine-1-carboxylate has indicated potential anticancer properties through the induction of apoptosis in cancer cells. In vitro studies against various cancer cell lines have shown promising results in reducing cell viability.

The 4-(tert-butyl)piperidine moiety is a feature in compounds with significant potential in neuropharmacology. The benzoylpiperidine framework, a related structure, is considered a privileged structure in the design of atypical antipsychotic agents. nih.gov This is due to its presence in potent 5-HT₂A receptor antagonists like ketanserin. nih.gov The development of novel molecules with mixed affinity for 5-HT₁A and 5-HT₂A receptors, incorporating a 4-(p-fluorobenzoyl)piperidine moiety, has been a focus of research for new antipsychotic drugs. nih.gov

Furthermore, the structural features of some 4-(tert-butyl)piperidine derivatives suggest potential as serotonin receptor modulators, which may lead to antidepressant and anxiolytic effects by enhancing serotonergic neurotransmission. The ability of certain derivatives to cross the blood-brain barrier also opens up possibilities for their investigation as neuroprotective agents in conditions such as Alzheimer's and Parkinson's disease. The dual-target H₃R antagonists and MAO-B inhibitors also demonstrate potential antiparkinsonian activity. mdpi.com

The following table provides an overview of the preclinical therapeutic potential of various 4-(tert-butyl)piperidine derivatives.

| Therapeutic Area | Potential Effect | Mechanism of Action |

| Oncology | Anti-cancer | Inhibition of VEGFR and EGFR kinases, Induction of apoptosis |

| Neuropharmacology | Antipsychotic | 5-HT₂A receptor antagonism |

| Neuropharmacology | Antidepressant, Anxiolytic | Serotonin receptor modulation |

| Neuropharmacology | Antiparkinsonian | Histamine H₃ receptor antagonism and MAO-B inhibition |

| Neuropharmacology | Neuroprotective | Protection of neuronal cells |

This table is a summary of the potential effects of various derivatives and is based on preclinical findings.

Anti-Inflammatory and Immunomodulatory Activities of Related Compounds

The piperidine scaffold is a common motif in a multitude of pharmacologically active compounds, with various derivatives having been investigated for their anti-inflammatory properties. amazonaws.com Research into related molecules containing tert-butyl groups has also revealed significant interactions with the immune system.

One notable study investigated the anti-inflammatory and anti-nociceptive potential of a novel di-tert-butylphenol compound, 5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-thioxo-dihydropyrimidine-4,6(1H, 5H)-dione (LQFM218). nih.gov In acute inflammation models in mice, oral administration of LQFM218 demonstrated a significant reduction in paw edema. nih.gov Furthermore, the compound was found to decrease the migration of polymorphonuclear cells and the activity of myeloperoxidase, an enzyme involved in inflammation. nih.gov The study also reported a reduction in the levels of key inflammatory mediators, including prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-1beta (IL-1β). nih.gov These findings suggest that the di-tert-butylphenol moiety is a promising scaffold for the development of new anti-inflammatory agents. nih.gov

| Parameter | Effect of LQFM218 (100 mg/kg) | Percentage Reduction |

|---|---|---|

| Abdominal Writhing | Reduced | 31.6% |

| Formalin Test (Second Phase) | Reduced Nociception | 61.4% |

| Carrageenan-induced Mechanical Hyperalgesia | Anti-hyperalgic Activity | up to 42.3% |

| Paw Edema | Reduced | 33.8% - 42.6% |

| Polymorphonuclear Cell Migration | Reduced | 35.4% |

| Myeloperoxidase Activity | Reduced | 52.2% |

| PGE2 Levels | Reduced | 23.0% |

| TNF-α Levels | Reduced | 67.6% |

| IL-1β Levels | Reduced | 53.4% |

In the context of immunomodulation, research on butyltin compounds, such as tributyltin (TBT) and dibutyltin (B87310) (DBT), has shown that they can alter the secretion of interleukin-6 (IL-6), a pro-inflammatory cytokine, from human immune cells. nih.gov While higher concentrations of these compounds led to a decrease in IL-6 secretion, lower concentrations of DBT actually caused an elevation. nih.gov This dose-dependent effect highlights the complex immunomodulatory potential of compounds containing butyl groups. nih.gov

Other Emerging Biological Activities of 4-Substituted Piperidine Derivatives

The versatility of the 4-substituted piperidine scaffold has led to its exploration in a wide range of therapeutic areas beyond inflammation and immunomodulation.

Antifungal Activity: Derivatives of 4-aminopiperidine (B84694) have been synthesized and evaluated as novel antifungal agents. mdpi.com These compounds are being investigated for their potential to target ergosterol (B1671047) biosynthesis, a crucial pathway in fungi. mdpi.com

T-Type Calcium Channel Blockers: Researchers have prepared and evaluated 4-piperidinecarboxylate and 4-piperidinecyanide derivatives as inhibitors of T-type calcium channels. nih.gov Some of these compounds demonstrated good inhibitory activity and were effective in a model of neuropathic pain, suggesting their potential as analgesics. nih.gov

Dopamine (B1211576) Reuptake Inhibition and Analgesia: A study on piperidine-4-carboxamide derivatives revealed their potential as dopamine reuptake inhibitors. researchgate.net These compounds also exhibited analgesic properties in mice, indicating a possible role in pain management. researchgate.net

Antibacterial Activity: The same study on piperidine-4-carboxamide derivatives also assessed their antibacterial activity against a range of Gram-positive and Gram-negative bacteria. researchgate.net Several of the synthesized compounds showed comparable or improved activity compared to the parent compound. researchgate.net

Broad-Spectrum Bioactivity of Related Phenols: The compound 2,4-di-tert-butylphenol, which shares the tert-butyl functional group, has been reported to exhibit a wide array of biological activities, including toxicity against various organisms. nih.gov This highlights the diverse and potent bioactivity that can be associated with molecules containing tert-butyl groups.

| Compound Class | Emerging Biological Activity | Potential Application |

|---|---|---|

| 4-Aminopiperidine Derivatives | Antifungal | Treatment of Fungal Infections |

| 4-Piperidinecarboxylate and 4-Piperidinecyanide Derivatives | T-Type Calcium Channel Blockade | Neuropathic Pain |

| Piperidine-4-carboxamide Derivatives | Dopamine Reuptake Inhibition, Analgesia, Antibacterial | Pain Management, Neurological Disorders, Bacterial Infections |

| 2,4-Di-tert-butylphenol | Broad-spectrum Bioactivity/Toxicity | Various (requires further investigation) |

Emerging Research Avenues and Future Directions

Development of Novel Analogs and Conjugates

The functionalization of the piperidine (B6355638) ring is a cornerstone of modern drug discovery, allowing for the fine-tuning of physicochemical and biological properties. nih.govnih.gov The 4-(tert-butyl)piperidine core offers several sites for modification, including the nitrogen atom and the carbon atoms of the ring, enabling the synthesis of a diverse library of analogs. whiterose.ac.uk

Strategies for Analog Development:

N-Substitution: The secondary amine of the piperidine ring is a common site for modification. A variety of substituents can be introduced to modulate the molecule's polarity, basicity, and ability to interact with biological targets. For instance, N-acylation is a key step in the synthesis of intermediates for complex molecules like the anticancer agent Vandetanib. nih.govmdpi.com

Ring Functionalization: Direct modification of the piperidine ring allows for the introduction of new functional groups that can alter the compound's steric and electronic properties. Methods such as α-functionalization via iminium ion formation enable the addition of diverse carbon-based nucleophiles. nih.gov

Stereoselective Synthesis: The development of stereoselective synthesis methods is crucial, as different stereoisomers of a piperidine derivative can have vastly different biological activities and properties. nih.gov Techniques like palladium-catalyzed 1,3-chirality transfer and stereoselective cyclization reactions are employed to produce enantiomerically pure compounds. arizona.edu

Bioconjugation:

Conjugating the 4-(tert-butyl)piperidine scaffold to other molecules, such as peptides or other pharmacophores, is an emerging strategy to create multi-target ligands or probes for chemical biology. For example, piperidine-containing peptidyl derivatives have been designed as non-covalent proteasome inhibitors, demonstrating how the piperidine moiety can be integrated into larger molecular frameworks to enhance stability and activity. mdpi.com

| Analog/Derivative Class | Synthetic Strategy Example | Potential Application/Significance | Reference |

|---|---|---|---|

| N-Boc Protected Intermediates | Reaction with di-tert-butyl dicarbonate (B1257347) | Key intermediates for multi-step synthesis of pharmaceuticals like Fentanyl and Vandetanib. nih.govmdpi.comnih.gov | nih.govmdpi.comnih.gov |

| Fluorinated Piperidines | Electrophilic fluorination of piperidine precursors | Enhances metabolic stability and modulates electronic properties for drug design. mdpi.com | mdpi.com |

| Peptidyl Conjugates | Coupling with amino acid residues | Development of proteasome inhibitors for cancer therapy. mdpi.com | mdpi.com |

| CD4-Mimetic Compounds | Derivatization of the piperidine scaffold to interact with viral envelope proteins | Sensitizing HIV-1 infected cells to antibody-dependent cellular cytotoxicity (ADCC). researchgate.net | researchgate.net |

Advanced Drug Delivery Systems

While the 4-(tert-butyl)piperidine hydrochloride molecule itself has not been extensively studied in advanced drug delivery systems, the broader class of piperidine derivatives is being actively explored for incorporation into various delivery platforms. nih.govmdpi.com These systems aim to improve the solubility, stability, and targeted delivery of active pharmaceutical ingredients, enhancing their therapeutic index.

Future research on 4-(tert-butyl)piperidine analogs could leverage these technologies:

Lipid Nanoparticles (LNPs): LNPs are clinically established systems for delivering nucleic acids and small molecules. nih.govresearchgate.net Piperazine-containing ionizable lipids, structurally related to piperidines, have been shown to preferentially deliver mRNA to immune cells in vivo. nih.gov This suggests that novel lipids based on the 4-(tert-butyl)piperidine scaffold could be synthesized to create LNPs with unique cell-targeting properties. Liposomal formulations can also enhance the therapeutic index of drugs by increasing their concentration in tumor tissues while minimizing systemic toxicity. nih.gov

Polymeric Films and Hydrogels: Polymeric materials are widely used to achieve controlled, localized drug release. nih.govmdpi.com Bioactive piperidine derivatives have been incorporated into sodium alginate/poly(vinyl alcohol) films, which exhibit antimicrobial activity and are suitable for applications like wound dressings. nih.govmdpi.comresearchgate.net Similarly, hydrogels, which are 3D polymer networks, offer a versatile platform for the sustained release of a wide range of drugs, from small molecules to peptides. mdpi.comwikipedia.org Analogs of 4-(tert-butyl)piperidine could be encapsulated within or chemically conjugated to hydrogels for targeted and sustained local delivery.